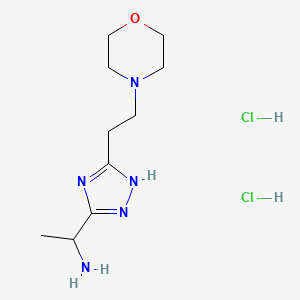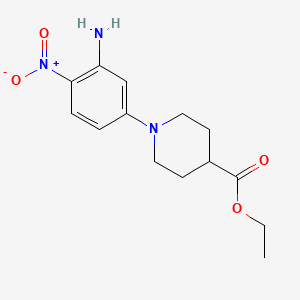![molecular formula C21H30FNO3 B2887213 Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 606101-78-4](/img/structure/B2887213.png)
Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate” is a chemical compound . It is also known as 1H-Indeno [5,4-f]quinoline-7-carboxylic acid .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 347.5 . It is a solid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 478.6±45.0 °C at 760 mmHg, and a flash point of 243.3±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .科学的研究の応用
Antimycobacterial Applications
A study by Dinakaran et al. (2008) explored novel ofloxacin derivatives, which are structurally related to the chemical . These derivatives demonstrated significant antimycobacterial activities, especially against Mycobacterium tuberculosis. The study emphasizes the potential of developing new derivatives for treating mycobacterial infections.
Antibacterial Properties
Jinbo et al. (1993) conducted a study on tetracyclic pyridone carboxylic acids, similar in structure to the chemical , and found them to have potent antibacterial activity, particularly against Gram-positive bacteria, including Streptococcus pneumoniae (Jinbo et al., 1993). This highlights the potential utility of these compounds in treating bacterial infections.
Enzymatic Inhibition
A study by Miyamoto et al. (1995) on quinoline carboxylic acids, structurally similar to the specified chemical, revealed their ability to inhibit DNA gyrase, an enzyme crucial in bacterial DNA replication. This property makes them potential candidates for developing new antibacterial drugs.
Cancer Treatment Potential
Research by Deady et al. (1999) on ring-substituted analogues of the topoisomerase inhibitor 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides, related to the chemical , showed significant cytotoxicity against cancer cell lines. This suggests potential applications in cancer treatment.
Peripheral Benzodiazepine Receptor Visualization
Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives for the visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). This indicates the possible use of such compounds in neuroimaging and the study of neurological disorders.
Potential Radioprotective Properties
Aleksanyan and Hambardzumyan (2013) explored quinoline derivatives, similar in structure to the chemical , as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). This research suggests potential applications in protecting against radiation damage.
Alzheimer's Disease Treatment
A study by Camps et al. (2000) on tacrine-huperzine A hybrids (huprines), structurally related to the specified chemical, found them to be highly potent acetylcholinesterase inhibitors, suggesting potential use in Alzheimer's disease treatment.
Electrochemical Studies
Srinivasu et al. (1999) conducted electrochemical studies on quinoline carboxylic acid and its precursors, closely related to the target compound, indicating their potential for analytical applications in pharmaceuticals (Srinivasu et al., 1999).
Kinase Inhibitor for Cancer Therapy
A study by Zhou et al. (2014) on quinoline derivatives as c-Met kinase inhibitors highlighted their potential in cancer therapy, particularly for targeting specific cancer cell lines.
Antibacterial Drugs for Respiratory Infections
Odagiri et al. (2013) researched novel quinoline-carboxylic acid derivatives for their potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013). This emphasizes the potential of these compounds in treating respiratory tract infections.
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FNO3/c1-20-10-9-14-12(13(20)6-7-15(20)19(25)26-4)5-8-17-21(14,2)11-16(22)18(24)23(17)3/h11-15,17H,5-10H2,1-4H3/t12-,13-,14-,15+,17+,20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBICUTLRKTYKCH-ADWQCJSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=C(C(=O)N4C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=C(C(=O)N4C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
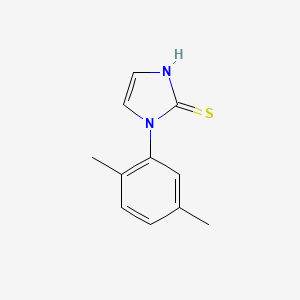
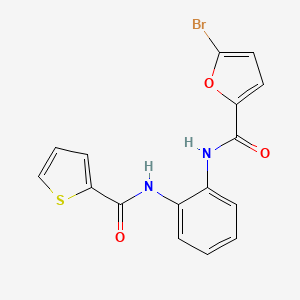
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2887134.png)
![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)
![methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate](/img/structure/B2887137.png)
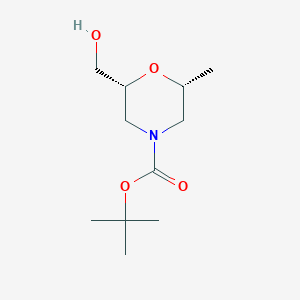

![2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2887140.png)
![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
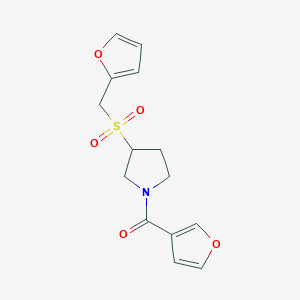
![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)
![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)
